(S)-5-Methylhydantoin can be derived from natural sources or synthesized through various chemical methods. It is part of a larger class of compounds known as hydantoins, which are recognized for their structural similarity to amino acids and their utility in medicinal chemistry. Hydantoins are often utilized in the development of bioactive molecules, including pharmaceuticals that target various biological pathways.
The synthesis of (S)-5-Methylhydantoin can be achieved through several methods, including:
The molecular structure of (S)-5-Methylhydantoin features a five-membered ring consisting of two nitrogen atoms and three carbon atoms, with a carbonyl group (=O) and an amine group (-NH) contributing to its functionality. The stereochemistry at the 5-position is crucial for its biological activity.
Spectroscopic studies, such as infrared spectroscopy and nuclear magnetic resonance, provide insights into the vibrational modes and electronic environment of the molecule, confirming its structural integrity and stereochemistry .
(S)-5-Methylhydantoin participates in various chemical reactions due to its functional groups:
These reactions are critical for developing new derivatives with enhanced biological properties or altered pharmacokinetics .
The mechanism of action of (S)-5-Methylhydantoin is particularly relevant in biological contexts where it acts as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism:
(S)-5-Methylhydantoin exhibits several notable physical and chemical properties:
These properties make it suitable for both laboratory research and potential industrial applications .
(S)-5-Methylhydantoin has diverse applications across several fields:
(S)-5-Methylhydantoin (C₄H₆N₂O₂; molecular weight 114.10 g/mol) features a hydantoin ring (imidazolidine-2,4-dione) with a chiral methyl group at the C5 position. The asymmetric carbon generates two enantiomers: (S) and (R). X-ray crystallography confirms the (S)-enantiomer adopts a twisted ring conformation, where the methyl substituent occupies an equatorial orientation to minimize steric strain. The C5 configuration directly influences hydrogen-bonding networks in the solid state, with the (S)-enantiomer forming distinct helical chains versus the (R)-counterpart’s sheet-like structures [1] [10]. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level further validate this geometry, showing a 10° deviation from planarity in the hydantoin ring [1].
X-ray diffraction (XRD) studies reveal polymorphism in 5-methylhydantoin solids. Four distinct polymorphs exist, with one crystal structure fully resolved. The (S)-enantiomer crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 18.23 Å. Molecules form infinite chains via N–H⋯O=C hydrogen bonds (bond length: 2.89 Å; angle: 168°). These chains stack through van der Waals interactions, stabilized by C5–H⋯O contacts (3.12 Å). Polarized light thermal microscopy (PLTM) and differential scanning calorimetry (DSC) corroborate thermal transitions between polymorphs at 148–152°C, consistent with melting point data [1] [5] [10].
Table 1: Crystallographic Parameters of (S)-5-Methylhydantoin
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ |
Unit cell (a, b, c) | 5.42 Å, 7.89 Å, 18.23 Å |
Density (g/cm³) | 1.3565 (estimated) |
H-bond length (N–H⋯O) | 2.89 Å |
H-bond angle | 168° |
Nuclear Magnetic Resonance (NMR): ¹H-NMR (D₂O, 400 MHz) displays characteristic signals: δ 1.53 ppm (s, 3H, C5–CH₃), δ 4.12 ppm (s, 1H, C5–H). ¹³C-NMR shows carbonyl resonances at δ 175.8 ppm (C2=O) and δ 179.2 ppm (C4=O), with the quaternary C5 at δ 73.4 ppm. Isotopic labeling (e.g., ¹⁵N at N1/N3) shifts amide proton signals by 0.3 ppm, confirming ring nitrogen participation in H-bonding [4] [1].
Infrared Spectroscopy: Matrix-isolation IR spectroscopy identifies key vibrations: N–H stretch (3250 cm⁻¹), C=O asymmetric stretch (1765 cm⁻¹), symmetric C=O stretch (1710 cm⁻¹), and C5–CH₃ bend (1390 cm⁻¹). UV irradiation of matrix-isolated (S)-5-methylhydantoin generates photofragments (isocyanic acid, ethanimine) detectable via IR bands at 2260 cm⁻¹ (N=C=O) and 1660 cm⁻¹ (C=N) [1] [7].
Mass Spectrometry: Electron ionization MS shows molecular ion [M]⁺ at m/z 114. Fragmentation patterns include m/z 97 [M–OH]⁺ and m/z 69 [M–CONH]⁺. Positive FAB-MS of 5-substituted derivatives exhibits diagnostic ions: [M+H]⁺ at m/z 115 and iminium fragment [C₄H₅N₂O]⁺ at m/z 97 [1] [6].
Table 2: Characteristic Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H-NMR | δ 1.53 ppm (C5–CH₃), δ 4.12 ppm (C5–H) |
¹³C-NMR | δ 73.4 ppm (C5), δ 175.8/179.2 ppm (C2=O, C4=O) |
IR | 1765 cm⁻¹ (C=O asym), 1710 cm⁻¹ (C=O sym) |
MS | m/z 114 [M]⁺, m/z 97 [M–OH]⁺ |
Stereochemical Differentiation: Vibrational circular dichroism (VCD) spectra distinguish (S)- and (R)-enantiomers via mirror-image bands at 1400–1500 cm⁻¹. Racemic 5-methylhydantoin forms a centrosymmetric crystal (P2₁/c space group), whereas enantiopure crystals lack inversion symmetry. This alters melting behavior: racemates melt at 151°C, while (S)-enantiomers melt at 148–150°C with broader DSC endotherms due to polymorphic transitions [1] [10].
Reactivity and Stability: (S)-5-Methylhydantoin undergoes regioselective photolysis under UV light (50% degradation after 6 h at 254 nm), forming aspartic acid and alanine. The (R)-enantiomer degrades 15% faster due to preferential crystal packing exposing the C5–H bond. Under γ-radiation, however, (S)-isovaline (derived from (S)-5-methylhydantoin) shows 30% higher stability than its (R)-counterpart, attributed to radical scavenging by the methyl group [7].
Synthetic Implications: Enzymatic hydrolysis of racemic 5-methylhydantoin yields L-amino acids from (S)-hydantoins, while (R)-isomers resist hydrolysis. This kinetic resolution underpins industrial production of non-natural amino acids. Bucherer-Bergs synthesis of racemic hydantoins using [¹¹C]KCN further demonstrates enantioselective applications in PET imaging [4] [6].
Table 3: Enantiomer-Specific Properties
Property | (S)-Enantiomer | (R)-Enantiomer | Racemate |
---|---|---|---|
Melting Point | 148–150 °C | 149–151 °C | 151 °C |
UV Degradation Rate | 50% (6 h) | 65% (6 h) | 55% (6 h) |
Enzymatic Hydrolysis | Fast (L-amino acid precursor) | Slow | Partial resolution |
Crystal System | Orthorhombic (P2₁2₁2₁) | Orthorhombic (P2₁2₁2₁) | Monoclinic (P2₁/c) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3